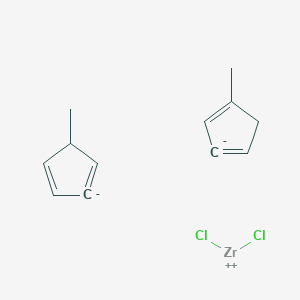
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene is a coordination compound that involves zirconium as the central metal ion coordinated with two chlorine atoms and two cyclopentadiene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene typically involves the reaction of zirconium tetrachloride with 1-methylcyclopenta-1,3-diene and 5-methylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran and a temperature range of 0°C to 25°C.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and other by-products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of zirconium.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Zirconium oxide and various organic by-products.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New organozirconium compounds with different ligands.
Applications De Recherche Scientifique
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene involves the coordination of the zirconium ion with the cyclopentadiene ligands. This coordination stabilizes the zirconium ion and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of small molecules such as olefins or alkynes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorozirconium(2+); cyclopenta-1,3-diene: Similar structure but without the methyl groups on the cyclopentadiene ligands.
Dichlorozirconium(2+); 1,3-dimethylcyclopenta-1,3-diene: Similar structure with two methyl groups on the cyclopentadiene ligands.
Uniqueness
The presence of the methyl groups on the cyclopentadiene ligands in Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene provides unique steric and electronic properties that can influence its reactivity and selectivity in catalytic processes. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H14Cl2Zr |
|---|---|
Poids moléculaire |
320.37 g/mol |
Nom IUPAC |
dichlorozirconium(2+);1-methylcyclopenta-1,3-diene;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2,5H,4H2,1H3;2,4-6H,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
WIAQYBCFEZCTNQ-UHFFFAOYSA-L |
SMILES canonique |
CC1C=C[C-]=C1.CC1=C[C-]=CC1.Cl[Zr+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


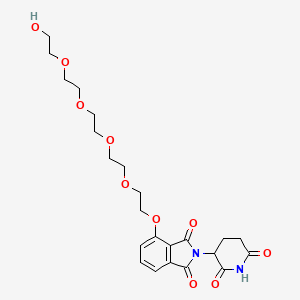

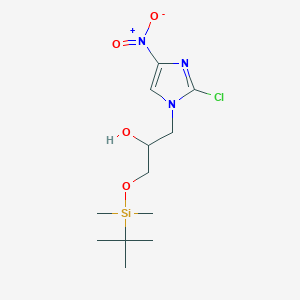
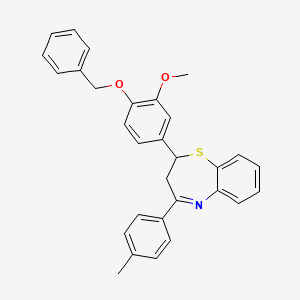

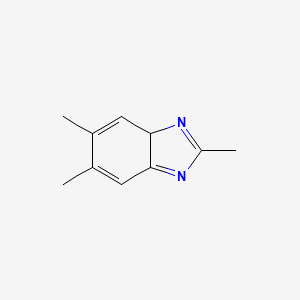

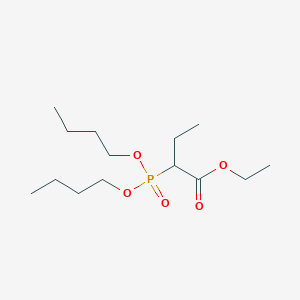
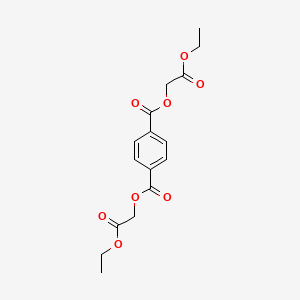
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
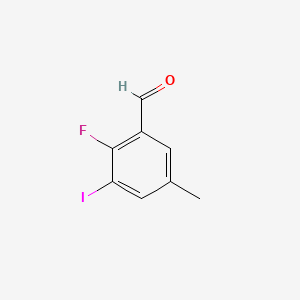
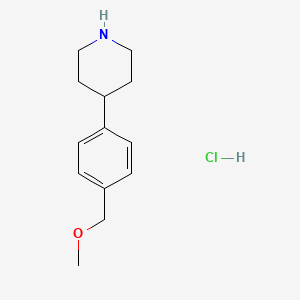
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)

